S-Butylglutathione

Overview

Description

S-Butylglutathione is a glutathione (GSH) derivative where a butyl group is covalently bonded to the sulfur atom of the cysteine residue in glutathione. It is identified as a metabolite of 1-bromobutane in mammalian systems, particularly in rabbits and rats, where it is excreted in bile and urine . This compound plays a role in detoxification pathways, interacting with glutathione transport systems in hepatic canalicular membranes. This compound is notable for its competitive inhibition of high-affinity glutathione transport, with implications for biliary excretion and cellular redox regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Butylglutathione typically involves the reaction of glutathione with butylating agents under controlled conditionsThe final step involves deprotection to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

S-Butylglutathione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include disulfides, reduced thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antioxidant Properties

S-Butylglutathione exhibits significant antioxidant capabilities, similar to its parent compound, glutathione. It plays a crucial role in protecting cells from oxidative stress by scavenging free radicals. Studies have shown that this compound can enhance cellular antioxidant defenses, thereby reducing oxidative damage in various biological systems.

Case Study:

- A study on porcine renal tubular cells demonstrated that this compound improved cell viability under oxidative stress conditions, indicating its protective role in renal health .

Enzyme Inhibition and Biochemical Interactions

This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in detoxification processes. Its interaction with glutathione S-transferases (GSTs) is noteworthy as it can modulate enzyme activity, which is essential in drug metabolism and detoxification.

Data Table: Enzyme Inhibition by this compound

Role in Cellular Signaling

This compound is implicated in various cellular signaling pathways. It influences redox-sensitive signaling mechanisms that regulate apoptosis and inflammation. For instance, it has been shown to interact with macrophage migration inhibitory factor (MIF), suggesting a role in immune response modulation.

Case Study:

- Research indicated that this compound affects MIF activity, which is critical for understanding inflammatory responses and potential therapeutic interventions .

Applications in Drug Delivery Systems

Due to its ability to conjugate with various drugs, this compound is being explored for use in drug delivery systems. Its properties can enhance the solubility and bioavailability of therapeutic agents, particularly those that are poorly soluble.

Data Table: Potential Drug Delivery Applications

| Drug Type | Enhancement Mechanism | Reference |

|---|---|---|

| Anticancer agents | Increased solubility and reduced toxicity | |

| Anti-inflammatory drugs | Improved bioavailability |

Nutritional Supplementation

This compound has potential applications as a dietary supplement aimed at enhancing overall health by boosting antioxidant levels in the body. Its role in reducing exercise-induced fatigue and improving liver function has been noted in several studies.

Case Study:

Mechanism of Action

S-Butylglutathione exerts its effects primarily through its role in redox reactions. It acts as an antioxidant by donating electrons to neutralize reactive oxygen species. The compound also participates in detoxification processes by conjugating with harmful substances, making them more water-soluble and easier to excrete. The molecular targets include enzymes involved in redox balance and detoxification pathways .

Comparison with Similar Compounds

Comparison with Similar Glutathione Derivatives

Glutathione derivatives with modified sulfur-linked groups exhibit distinct biochemical behaviors. Below is a detailed comparison of S-Butylglutathione with structurally related compounds:

Structural and Functional Differences

S-Methylglutathione

- Structure : Features a methyl group (-CH₃) instead of the butyl group.

- Function: Limited data on specific enzymatic interactions, but its smaller alkyl group likely reduces steric hindrance compared to this compound. Experimental protocols emphasize safety due to its reactivity, requiring protective equipment during handling .

- Transport Affinity: Not explicitly studied in the provided evidence, but its smaller size may favor different transport kinetics.

S-Allylmercaptoglutathione

- Structure : Contains an allylmercapto (-S-CH₂-CH=CH₂) group.

- Function : Acts as a substrate for glutathione reductase (E.C. 1.8.1), enabling redox cycling. This contrasts with this compound, which primarily inhibits transport rather than participating in enzymatic redox reactions .

- Enzymatic Activity : Demonstrated compatibility with glutathione reductase, suggesting structural flexibility in the enzyme’s active site for bulkier substituents.

Ophthalmic Acid

- Structure: A tripeptide analog of glutathione where the cysteine residue is replaced by 2-aminobutyric acid.

- Function: Lacks the thiol group, rendering it redox-inactive.

Interaction with Transport Systems

This compound exhibits dual interactions with hepatic glutathione transport mechanisms (Table 1):

- High-Affinity System : Competitive inhibition (Ki ≈ 0.24 mM) with cis-inhibition by other γ-glutamyl compounds and glutathione S-conjugates.

- Low-Affinity System : Less sensitive to inhibition, reflecting differences in substrate binding pockets .

Table 1: Comparative Transport Kinetics of Glutathione Derivatives

Enzymatic and Metabolic Roles

- Glutathione-S-Transferase (GST) Interactions: this compound’s butyl group may influence GST-mediated conjugation efficiency compared to smaller analogs like S-Methylglutathione.

- Metabolic Excretion : this compound is excreted via biliary pathways, similar to other glutathione S-conjugates, but its hydrophobicity (due to the butyl group) may prolong cellular retention compared to more polar derivatives .

Inhibitory Potency

- Competitive Inhibition: this compound’s inhibition constant (Ki) for high-affinity transport is comparable to sulfobromophthalein (BSP), a known inhibitor. This suggests shared binding motifs with BSP, unlike ophthalmic acid or S-Allylmercaptoglutathione .

- Mixed Inhibition by BSP : While BSP inhibits both high- and low-affinity systems, this compound’s effect is purely competitive, highlighting substrate-specific interactions .

Biological Activity

S-Butylglutathione is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. It plays a significant role in cellular processes, including detoxification, antioxidant defense, and regulation of cellular redox states. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

This compound functions primarily through its ability to conjugate with electrophilic compounds, enhancing their solubility for excretion. This process is mediated by glutathione S-transferases (GSTs), which catalyze the conjugation reaction. The compound's efficacy is attributed to its thiol group, which acts as a nucleophile to bind with reactive species.

Key Mechanisms:

- Detoxification: this compound facilitates the detoxification of xenobiotics and endogenous toxins through conjugation reactions.

- Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Regulation of Redox State: By modulating the cellular redox environment, it influences various signaling pathways involved in cell survival and apoptosis.

Biological Effects

Research indicates that this compound exhibits diverse biological effects across different systems:

- Cellular Protection: Studies have demonstrated that this compound can protect against oxidative stress-induced cell death in various cell types, including neuronal and hepatic cells. For instance, it has been shown to reduce apoptosis in neuronal cells exposed to oxidative stress .

- Anti-inflammatory Properties: this compound has been implicated in reducing inflammation by modulating the activity of pro-inflammatory cytokines and promoting the resolution of inflammation .

- Cancer Chemoprevention: Its role in detoxifying carcinogens suggests potential applications in cancer prevention. Research has indicated that this compound may inhibit tumor growth by enhancing the detoxification of harmful metabolites .

Case Studies

Several case studies highlight the therapeutic potential and biological activity of this compound:

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. It was found that treatment with this compound significantly reduced amyloid-beta-induced toxicity in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Liver Toxicity

In an experimental model assessing liver toxicity induced by acetaminophen overdose, administration of this compound significantly improved liver function markers and reduced histological damage compared to untreated controls. This highlights its protective role against hepatotoxicity .

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:

Properties

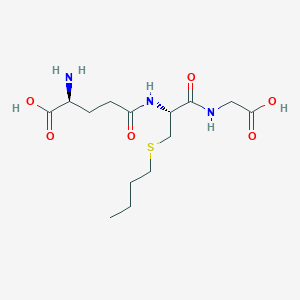

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCGHOZSELIPKD-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566294 | |

| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6803-16-3 | |

| Record name | L-gamma-Glutamyl-S-butyl-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.